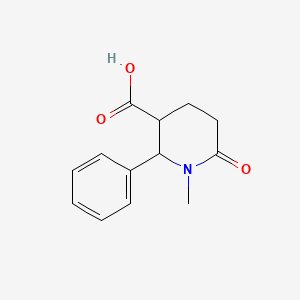

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-phenylpiperidine with methyl chloroformate under basic conditions to form the desired product . The reaction conditions typically involve the use of solvents like dichloromethane and bases such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents like nitrating agents or halogenating agents

Wissenschaftliche Forschungsanwendungen

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds such as:

2-Phenylpiperidine: A precursor in the synthesis of this compound.

1-Methyl-2-phenylpiperidine-3-carboxylic acid: A structural isomer with different chemical properties and applications.

6-Oxo-2-phenylpiperidine-3-carboxylic acid: Lacks the methyl group, leading to different reactivity and uses

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, a bicyclic compound featuring a piperidine ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- A piperidine ring with a phenyl substituent.

- A carboxylic acid group that enhances its reactivity.

- Chirality at the 2 and 3 positions, which contributes to its unique biological profile.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as a protease inhibitor . Notably, it has been studied for its potential role in inhibiting ubiquitin-specific protease 7 (USP7) , an enzyme implicated in cellular regulation and cancer progression. The inhibition of USP7 suggests possible therapeutic applications in oncology and other diseases associated with protease dysregulation.

Table 1: Summary of Biological Activities

The mechanism of action for this compound primarily involves its interaction with specific proteases. By inhibiting USP7, the compound disrupts the normal function of this protease, leading to altered protein degradation pathways that can result in reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study: Antiproliferative Activity

A study investigating the antiproliferative effects of various derivatives of piperidine compounds found that this compound exhibited significant cytotoxic effects on HCT-116 colorectal cancer cells. The IC50 value was determined to be approximately 0.81 mg/mL , indicating a potent inhibitory action specifically against cancerous cells while sparing normal cells .

Structural Similarities and Comparisons

The compound shares structural similarities with other piperidine derivatives, which may influence its biological activity. Below is a comparison table highlighting notable analogs:

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | Enantiomer with different stereochemistry | May exhibit altered biological activity |

| 1-Methylpiperidin-4-one | Lacks carboxylic acid group | Different reactivity profile |

| N-Benzylpiperidinone | Benzyl substitution on piperidinone | Potentially different biological activities |

Eigenschaften

IUPAC Name |

1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVBATBBFVYBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.